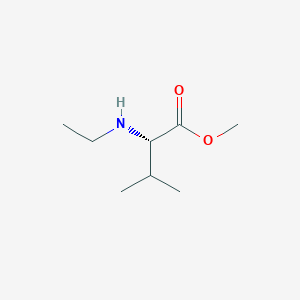

(S)-Methyl 2-(ethylamino)-3-methylbutanoate

説明

(S)-Methyl 2-(ethylamino)-3-methylbutanoate (CAS: 1346617-49-9) is an L-valine-derived ester featuring an ethylamino substituent at the C2 position and a methyl group at C2. This compound is notably utilized as a prodrug moiety in pharmaceuticals, such as in Acyclovir N-Ethyl-L-valinate Hydrochloride, where it enhances bioavailability through esterase-mediated hydrolysis . Its stereochemistry (S-configuration) is critical for biological activity, as enantiomeric purity often dictates receptor binding efficiency in therapeutic applications.

特性

IUPAC Name |

methyl (2S)-2-(ethylamino)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-9-7(6(2)3)8(10)11-4/h6-7,9H,5H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATDCKLAMMLRGR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655962 | |

| Record name | Methyl N-ethyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222550-60-9 | |

| Record name | Methyl N-ethyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(ethylamino)-3-methylbutanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-butanone and ethylamine.

Formation of Intermediate: The initial step involves the reaction of 3-methyl-2-butanone with ethylamine under acidic or basic conditions to form an intermediate imine.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

Esterification: Finally, the amine is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high purity and efficiency.

化学反応の分析

Types of Reactions

(S)-Methyl 2-(ethylamino)-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters with different alkoxy groups.

科学的研究の応用

(S)-Methyl 2-(ethylamino)-3-methylbutanoate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

作用機序

The mechanism of action of (S)-Methyl 2-(ethylamino)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways and processes.

類似化合物との比較

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between (S)-Methyl 2-(ethylamino)-3-methylbutanoate and related compounds:

Key Observations :

- The trifluoroethylamino group in the compound from introduces strong electron-withdrawing effects, which may enhance resistance to enzymatic degradation .

- Polarity and Bioavailability: The hydroxy group in (S)-Methyl 2-hydroxy-3-methylbutanoate increases polarity, likely reducing membrane permeability compared to the ethylamino-containing analog .

生物活性

(S)-Methyl 2-(ethylamino)-3-methylbutanoate is a chiral compound with significant biological activity. Its unique structure enables various interactions with biological systems, making it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C8H17NO2

- Molecular Weight : 159.23 g/mol

- CAS Number : 17609-47-1

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission and neuroplasticity.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular energy balance and signaling cascades.

Biochemical Pathways

This compound participates in several biochemical pathways:

- Metabolic Pathways : It is metabolized through pathways involving amino acid derivatives, impacting neurotransmitter synthesis.

- Signal Transduction : The compound modulates pathways that regulate cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Cancer Research :

A study investigated the effects of this compound on cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent. At lower concentrations, it was found to induce apoptosis in malignant cells while sparing normal cells. -

Neuropharmacology :

Research into the neuropharmacological effects revealed that this compound enhances dopamine release in vitro. This effect was linked to its interaction with dopamine receptors, indicating its potential use in treating disorders associated with dopaminergic dysfunction.

Q & A

Q. How can the synthesis of (S)-Methyl 2-(ethylamino)-3-methylbutanoate be optimized for improved yield and purity?

Answer: The synthesis involves reductive amination of methyl (2S)-2-amino-3-methylbutanoate hydrochloride with ethylating agents. Key optimizations include:

- Using sodium triacetoxyhydroborate as a reducing agent in dichloroethane under nitrogen to minimize side reactions .

- Maintaining precise stoichiometric ratios (e.g., 1:1 molar ratio of benzaldehyde to starting amine) to avoid over-alkylation .

- Purification via silica gel column chromatography (hexane/ethyl acetate) or C18 reverse-phase chromatography (acetonitrile/water) to isolate the target compound .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- LCMS : Confirm molecular weight and detect impurities using electrospray ionization (ESI) .

- HPLC : Assess purity with reverse-phase columns (e.g., C18) and UV detection at 210–254 nm .

- 1H/13C NMR : Assign stereochemistry and verify structural integrity. For example, methyl ester protons appear as singlets (~δ 3.7 ppm), and ethylamino protons show splitting patterns (δ 1.0–2.5 ppm) .

Q. How should researchers address low yields during the alkylation step?

Answer:

- Optimize reaction time (e.g., 10–24 hours under nitrogen) and temperature (room temperature to 60°C) .

- Use excess alkylating agents (e.g., 2 equivalents of trifluoroethyl triflate) to drive the reaction to completion .

- Employ aprotic solvents like dichloroethane or THF to stabilize intermediates and reduce hydrolysis .

Advanced Research Questions

Q. How can discrepancies between HPLC and LCMS data for chiral purity be resolved?

Answer:

- Cross-validation : Combine chiral HPLC (e.g., Chiralpak® columns) with 1H-NMR analysis of diastereomeric derivatives (e.g., using chiral shift reagents) .

- Adjust mobile phase composition (e.g., isopropanol/hexane gradients) to improve peak resolution .

- Validate results against synthetic standards of known enantiomeric excess (e.g., (S,S)-configured analogs) .

Q. What strategies ensure enantiomeric integrity during large-scale synthesis?

Answer:

- Use chiral auxiliaries (e.g., tert-butoxycarbonyl-protected intermediates) to prevent racemization during amide bond formation .

- Monitor reaction progress with inline FTIR to detect intermediates prone to epimerization .

- Employ enantioselective catalysts (e.g., palladium complexes) for asymmetric hydrogenation of prochiral ketones .

Q. How to design stability studies under varying pH and temperature conditions?

Answer:

- Accelerated stability protocols : Incubate the compound in buffers (pH 1–10) at 40–60°C for 1–4 weeks, then analyze degradation products via LCMS .

- Track ester hydrolysis by monitoring the appearance of 3-methylbutanoic acid derivatives using NMR or chiral chromatography .

- Use Arrhenius modeling to predict shelf-life under standard storage conditions (2–8°C) .

Q. What metabolic pathways should be prioritized in in vitro models?

Answer:

- Esterase-mediated hydrolysis : Test susceptibility to liver carboxylesterases (e.g., hCE1) using LCMS to quantify the release of 2-(ethylamino)-3-methylbutanoic acid .

- Cytochrome P450 interactions : Screen for oxidation products (e.g., N-deethylated metabolites) using human liver microsomes and NADPH cofactors .

- Assess BBB permeability via PAMPA assays to evaluate neuropharmacological potential .

Q. How to resolve contradictions in stereochemical assignments from NMR data?

Answer:

- Compare experimental NOESY/ROESY cross-peaks with computational models (e.g., DFT-optimized structures) to confirm spatial arrangements .

- Synthesize both enantiomers and compare retention times on chiral columns (e.g., (R)- vs. (S)-configurations) .

- Cross-reference with X-ray crystallography data of crystalline derivatives (e.g., hydrochloride salts) .

Q. What experimental controls are critical for validating synthetic protocols?

Answer:

- Include racemic controls to benchmark enantiomeric excess calculations .

- Use internal standards (e.g., deuterated analogs) during LCMS to normalize retention time variability .

- Perform blank reactions (omitting the starting amine) to identify solvent- or reagent-derived impurities .

Q. How to address solubility challenges in biological assays?

Answer:

- Optimize solvent systems: Use DMSO/PBS mixtures (<1% DMSO) for in vitro studies to balance solubility and cytotoxicity .

- Synthesize prodrug derivatives (e.g., phosphate esters) to enhance aqueous solubility for pharmacokinetic studies .

- Characterize solubility limits via dynamic light scattering (DLS) to detect aggregation in buffer solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。